3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylpropyl)propanamide
CAS No.: 1105247-40-2
Cat. No.: VC8207225
Molecular Formula: C23H24N4O2
Molecular Weight: 388.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105247-40-2 |
|---|---|
| Molecular Formula | C23H24N4O2 |
| Molecular Weight | 388.5 |
| IUPAC Name | 3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-(2-phenylpropyl)propanamide |
| Standard InChI | InChI=1S/C23H24N4O2/c1-15-8-9-19-18(12-15)21-22(26-19)23(29)27(14-25-21)11-10-20(28)24-13-16(2)17-6-4-3-5-7-17/h3-9,12,14,16,26H,10-11,13H2,1-2H3,(H,24,28) |
| Standard InChI Key | RDHWUEGRBYAUSJ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC(C)C4=CC=CC=C4 |
| Canonical SMILES | CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC(C)C4=CC=CC=C4 |
Introduction
The compound 3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-(2-phenylpropyl)propanamide represents a complex heterocyclic structure with potential applications in medicinal chemistry. This molecule belongs to the class of pyrimidoindoles, which are known for their diverse pharmacological activities. The compound's structural framework combines a pyrimidoindole core with a phenylpropylamide side chain, making it a candidate for biological and therapeutic exploration.
Structural Characteristics
The molecular structure of this compound includes:
-
Pyrimido[5,4-b]indole Core: A fused bicyclic system integrating pyrimidine and indole moieties.
-
Substituents:
-
An 8-methyl group attached to the pyrimidoindole core.
-
A 4-oxo functional group contributing to the molecule's reactivity.
-
A propanamide side chain linked through an N-(2-phenylpropyl) group.
-
These features provide the molecule with unique physicochemical properties that could influence its biological activity.
Synthesis
The synthesis of pyrimidoindole derivatives often involves multistep reactions. General strategies include:
-
Formation of the Indole Core: Cyclization of precursors like ortho-nitroaryl ketones.
-
Pyrimidine Ring Construction: Using reagents such as urea or guanidine to introduce the pyrimidine moiety.
-
Functionalization: Incorporating substituents like methyl and oxo groups via alkylation or oxidation reactions.
-
Amide Coupling: Attaching the phenylpropylamide side chain using standard peptide coupling agents.
Biological Relevance
Pyrimidoindole derivatives are widely studied for their pharmacological profiles, including:
-
Anticancer Activity: Many pyrimidoindoles exhibit cytotoxic effects against cancer cell lines by targeting DNA or enzymes involved in cell proliferation.
-
Anti-inflammatory Properties: Similar compounds have shown inhibition of key enzymes like cyclooxygenases (COX).
-
Neuroprotective Effects: Some derivatives interact with monoamine transporters, suggesting potential in treating neurological disorders.
Analytical Characterization
The structural elucidation and purity assessment of such compounds typically involve:
-
NMR Spectroscopy (1H and 13C): For determining the chemical environment of protons and carbons.
-
Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): To identify functional groups like amides and ketones.
-
X-ray Crystallography: For precise determination of molecular geometry.
Research Findings
Although specific data on this compound is limited in the provided sources, related studies on pyrimidoindoles suggest:
-
High binding affinities to enzyme targets due to their planar aromatic systems.
-
Promising results in molecular docking studies for drug discovery applications.
Data Table
| Property | Details |
|---|---|
| Molecular Formula | C21H23N3O2 |
| Molecular Weight | ~349 g/mol |
| Key Functional Groups | Pyrimidoindole core, oxo group, phenylpropylamide |
| Potential Applications | Anticancer, anti-inflammatory, neuroprotective |
| Analytical Techniques Used | NMR, MS, IR, X-ray crystallography |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume